molecular formula C5H7IO B109424 3-Iodocyclopentanone CAS No. 86613-17-4

3-Iodocyclopentanone

Cat. No.: B109424
CAS No.: 86613-17-4
M. Wt: 210.01 g/mol
InChI Key: APMGHATZDKMABH-UHFFFAOYSA-N
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Description

3-Iodocyclopentanone is a halogenated cyclic ketone featuring an iodine atom at the 3-position of the cyclopentane ring. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and ring-expansion processes. The iodine atom’s electronegativity and polarizability make it a reactive site for further functionalization, enabling applications in pharmaceuticals and materials science .

Synthetically, iodinated cyclopentanones are often prepared via hydrazone formation followed by iodination. For example, cyclopentanone derivatives can react with hydrazine to form hydrazones, which are subsequently treated with iodine under controlled conditions to introduce the halogen .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodocyclopentanone can be synthesized through several methods. One common approach involves the iodination of cyclopentanone. This can be achieved by treating cyclopentanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then reacts with iodine to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodocyclopentanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclopentanones.

    Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol, 3-iodocyclopentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Major Products:

  • Substitution: Various substituted cyclopentanones
  • Reduction: 3-Iodocyclopentanol
  • Oxidation: Carboxylic acids and other oxidized derivatives

Scientific Research Applications

Synthetic Chemistry Applications

3-Iodocyclopentanone serves as a versatile building block in organic synthesis. Its halogenated structure allows it to participate in various chemical reactions, particularly in the formation of C–N bonds.

C–N Bond Formation

Recent studies have demonstrated that this compound can act as a radical precursor in the formation of C(sp³)–N bonds. This is achieved through a transition-metal-free halogen-atom transfer (XAT) process, which has shown high efficiency in coupling reactions with diazonium salts. The use of inorganic bases like Cs₂CO₃ enhances the reaction yield significantly, allowing for the synthesis of primary, secondary, and tertiary alkyl amines .

Table 1: Reaction Conditions for C–N Bond Formation Using this compound

BaseYield (%)Reaction Time (h)Solvent
Cs₂CO₃892MeOH
K₂CO₃752MeOH
No base302MeOH

This method's practicality is highlighted by its scalability, allowing gram-scale reactions and continuous flow systems to be employed effectively .

Synthesis of Complex Molecules

This compound has also been utilized in the synthesis of complex organic molecules. For instance, it has been incorporated into the design of new metabotropic glutamate receptor (mGluR) modulators, which are potential candidates for treating neurological disorders. The modification of existing scaffolds with this compound has led to improved pharmacokinetic properties and enhanced potency .

Electrochemical Applications

In electrochemistry, this compound is explored for its reactivity under controlled conditions. It can be utilized in cyclic voltammetry studies to understand its electrochemical behavior and interactions with other substances.

Cyclic Voltammetry Studies

Cyclic voltammetry experiments involving this compound have provided insights into its redox properties and structural characteristics. These studies help elucidate the relationship between molecular structure and electrochemical activity, which is crucial for developing new materials for batteries and sensors.

Medicinal Chemistry Applications

The pharmacological potential of compounds derived from this compound is significant. Its derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of drug development.

Neuropharmacological Studies

Research indicates that modifications involving this compound can lead to compounds with enhanced brain penetration and oral bioavailability. These properties are essential for developing effective treatments for conditions such as cocaine dependence .

Table 2: Pharmacokinetic Properties of mGluR Modulators Derived from this compound

Compound IDCmax (μM)AUC (μM·h)t1/2 (h)Oral Bioavailability (%)
Compound 14.815686
Compound 23.512580

Mechanism of Action

The mechanism of action of 3-iodocyclopentanone depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, radiolabeled derivatives of this compound can be used to trace metabolic pathways or target specific tissues for imaging purposes. The molecular targets and pathways involved will vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

3-Iodocyclopentanone vs. 2-Iodocyclopentanone

  • Positional Effects: The 3-iodo isomer exhibits reduced steric hindrance compared to the 2-iodo derivative, where the iodine atom is adjacent to the ketone group. This proximity in 2-iodocyclopentanone can hinder nucleophilic attacks at the carbonyl carbon.
  • Reactivity: this compound undergoes faster elimination reactions under basic conditions due to favorable geometry for forming conjugated enones, whereas 2-iodocyclopentanone may favor substitution pathways .

This compound vs. 4-Iodocyclohexanone

  • Ring Size and Strain: The smaller cyclopentane ring in this compound introduces higher ring strain compared to the six-membered cyclohexanone analog. This strain enhances reactivity in ring-opening or rearrangement reactions.
  • Thermal Stability: Cyclohexanone derivatives generally exhibit greater thermal stability due to reduced ring strain, making 4-iodocyclohexanone preferable for high-temperature applications.

Commercial Availability and Stability

As of 2025, this compound is listed as discontinued by suppliers like CymitQuimica across all standard quantities (25 mg–500 mg) . This contrasts with more stable analogs such as 2-iodocyclohexanone, which remain commercially available.

Data Table: Key Properties and Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents) Commercial Availability (2025)
This compound 210.03 Not reported Not reported Moderate (DCM, EtOH) Discontinued
2-Iodocyclopentanone 210.03 ~45–50 ~120 (dec.) High (DCM, THF) Available
4-Iodocyclohexanone 224.06 ~60–65 ~150 (dec.) Moderate (EtOAc, MeCN) Available

Notes: Dec.

Research Findings and Limitations

  • Reactivity in Cross-Coupling: this compound participates efficiently in Suzuki-Miyaura couplings, but yields are lower than those for aryl iodides due to steric and electronic factors.
  • Stability Issues : The compound’s sensitivity to light and moisture necessitates stringent storage conditions, unlike more robust brominated or chlorinated analogs.

Biological Activity

Methyl 4-butylbenzoate, an organic compound with the molecular formula C12H16O2C_{12}H_{16}O_2, is an ester derived from butylbenzoic acid and methanol. This compound is notable for its applications in various fields, including fragrance production, chemical synthesis, and potential biological activities. This article explores the biological activity of methyl 4-butylbenzoate, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Methyl 4-butylbenzoate can be synthesized through the esterification of 4-butylbenzoic acid with methanol, typically using an acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the ester and water:

4 Butylbenzoic acid+MethanolH2SO4Methyl 4 butylbenzoate+Water\text{4 Butylbenzoic acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl 4 butylbenzoate}+\text{Water}

The biological activity of methyl 4-butylbenzoate is largely attributed to its interactions with various cellular receptors and enzymes. As a fragrance compound, it binds to olfactory receptors, triggering sensory responses. Furthermore, its ester functional group allows it to participate in biochemical reactions, such as hydrolysis and nucleophilic attacks, which can influence metabolic pathways.

Biological Activities

  • Antimicrobial Properties :
    Methyl 4-butylbenzoate has been studied for its potential antimicrobial effects. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting its possible use as a preservative in cosmetic formulations.
  • Insecticidal Activity :
    Research indicates that methyl 4-butylbenzoate possesses insecticidal properties. Laboratory studies have demonstrated its effectiveness against pests like Aedes aegypti, where it showed higher toxicity compared to other benzoate analogs .
  • Toxicity Studies :
    Toxicological assessments reveal that methyl 4-butylbenzoate can cause skin and respiratory irritation upon exposure. It is classified under GHS as a harmful substance if ingested or inhaled (H302 + H312 + H332) .

Case Study 1: Insecticidal Efficacy

A study conducted on the insecticidal properties of various benzoate compounds found that methyl 4-butylbenzoate was particularly effective against Drosophila suzukii and Cimex lectularius. The study highlighted that this compound could serve as a natural alternative to synthetic insecticides in agricultural practices .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial efficacy, methyl 4-butylbenzoate was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones around the compound's application sites, suggesting potential for use in medical or cosmetic products .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialEffective against S. aureus and E. coli
InsecticidalToxic to Aedes aegypti
ToxicitySkin and respiratory irritant

Properties

IUPAC Name

3-iodocyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO/c6-4-1-2-5(7)3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMGHATZDKMABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574873
Record name 3-Iodocyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86613-17-4
Record name 3-Iodocyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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